4-methoxy-1H-indazole-7-carboxylic acid

Catalog No.
S6467461
CAS No.
1781473-69-5
M.F
C9H8N2O3
M. Wt
192.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-methoxy-1H-indazole-7-carboxylic acid

CAS Number

1781473-69-5

Product Name

4-methoxy-1H-indazole-7-carboxylic acid

IUPAC Name

4-methoxy-1H-indazole-7-carboxylic acid

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

InChI

InChI=1S/C9H8N2O3/c1-14-7-3-2-5(9(12)13)8-6(7)4-10-11-8/h2-4H,1H3,(H,10,11)(H,12,13)

InChI Key

XVCVUMKELZWLLK-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=NNC2=C(C=C1)C(=O)O

4-Methoxy-1H-indazole-7-carboxylic acid is a heterocyclic organic compound characterized by its unique indazole structure, which includes a five-membered ring containing two nitrogen atoms. Its molecular formula is C10H10N2O3C_{10}H_{10}N_{2}O_{3} with a molecular weight of approximately 206.20 g/mol. This compound features a methoxy group (-OCH₃) at the 4-position and a carboxylic acid group (-COOH) at the 7-position of the indazole ring, which significantly influences its chemical reactivity and biological activity.

Due to the presence of its functional groups:

  • Oxidation: The methoxy group can be oxidized to form a hydroxyl group, utilizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions, often involving nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides.
  • Esterification: The carboxylic acid can react with alcohols to form esters, while decarboxylation may occur under certain conditions.

Research indicates that 4-methoxy-1H-indazole-7-carboxylic acid exhibits various biological activities, particularly in pharmacological contexts. It has been shown to interact with specific molecular targets, influencing biochemical pathways. Notably, it has demonstrated anti-inflammatory, antitumor, and antibacterial activities. The methoxy and carboxylic acid groups play crucial roles in binding to enzymes or receptors, modulating their activity and potentially affecting cellular processes such as gene expression and signaling pathways .

The synthesis of 4-methoxy-1H-indazole-7-carboxylic acid typically involves cyclization of appropriate precursors. One common method includes:

  • Starting Materials: 4-Methoxyphenylhydrazine and ethyl 2-cyanoacetate are used as key starting materials.
  • Reaction Conditions: The reaction is conducted under specific conditions that promote cyclization followed by hydrolysis to yield the desired product.
  • Industrial Production: For large-scale production, methods may include continuous flow reactors and automated systems to optimize yield and purity .

4-Methoxy-1H-indazole-7-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for treating inflammatory diseases, cancers, or infections.
  • Research: It can be utilized as a biochemical probe in studies investigating enzyme interactions and cellular processes.
  • Material Science: Its unique chemical properties may allow for applications in creating novel materials or chemical sensors .

Interaction studies involving 4-methoxy-1H-indazole-7-carboxylic acid have revealed its capacity to modulate various biological pathways. For example, it has been shown to influence macrophage migration inhibitory factor expression under hypoxic conditions, which is relevant in cardiovascular diseases. This compound's ability to reduce reactive oxygen species production further highlights its potential therapeutic benefits in inflammatory conditions .

Several compounds share structural similarities with 4-methoxy-1H-indazole-7-carboxylic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-Methoxy-1H-indole-2-carboxylic acidIndole structure with a methoxy groupPotentially different biological activities
1H-Indazole-4-carboxylic acidIndazole structure with a carboxylic acidDifferent position of functional groups
1H-Indazole-3-carboxylic acidIndazole structure with a carboxylic acidVariation in reactivity compared to the target compound

Uniqueness

The uniqueness of 4-methoxy-1H-indazole-7-carboxylic acid lies in the specific positioning of its methoxy and carboxylic acid groups, which confer distinct chemical and biological properties. This specificity enhances its potential utility in research and pharmaceutical applications compared to other similar compounds .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

192.05349212 g/mol

Monoisotopic Mass

192.05349212 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-25-2023

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